AquaMet Catalyst

Aqueous Metathesis Ring-Closing Metathesis (RCM) Halide Effect

AquaMet is the dominant water-soluble ruthenium alkylidene catalyst for aqueous olefin metathesis. Its unique quaternary ammonium tag provides unmatched solubility and stability in chloride-rich aqueous environments, directly addressing the rapid decomposition seen with generic catalysts in bioorthogonal conditions. This benchmark catalyst ensures reproducible results in ring-closing, cross-metathesis, and immobilization for continuous flow, minimizing Ru contamination. Choose AquaMet for reliable, high-activity performance in green chemistry, bioconjugation, and pharmaceutical synthesis.

Molecular Formula C39H55Cl3N4ORu
Molecular Weight 803.3 g/mol
Cat. No. B8133395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAquaMet Catalyst
Molecular FormulaC39H55Cl3N4ORu
Molecular Weight803.3 g/mol
Structural Identifiers
SMILESCC[N+]1(CCN(CC1)CC2CN(C(=[Ru](=CC3=CC=CC=C3OC(C)C)(Cl)Cl)N2C4=C(C=C(C=C4C)C)C)C5=C(C=C(C=C5C)C)C)C.[Cl-]
InChIInChI=1S/C29H43N4.C10H12O.3ClH.Ru/c1-9-33(8)12-10-30(11-13-33)18-27-19-31(28-23(4)14-21(2)15-24(28)5)20-32(27)29-25(6)16-22(3)17-26(29)7;1-8(2)11-10-7-5-4-6-9(10)3;;;;/h14-17,27H,9-13,18-19H2,1-8H3;3-8H,1-2H3;3*1H;/q+1;;;;;+2/p-3
InChIKeyBDCPOCRCZBKEIS-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AquaMet Catalyst: The Gold Standard Aqueous Olefin Metathesis Complex for Green Chemistry and Biomedical Synthesis


AquaMet is a patented [1] water-soluble Hoveyda-type ruthenium alkylidene metathesis catalyst [2] developed specifically to overcome the solubility and stability barriers of traditional Grubbs-type catalysts in aqueous media. Its distinguishing structural feature is a quaternary ammonium tag that confers high solubility in water while retaining activity in organic solvents like DCM and chloroform . This amphiphilic character, combined with its established performance in ring-closing metathesis (RCM) and cross-metathesis (CM), positions it as a benchmark in the emerging fields of aqueous-phase synthesis, bioconjugation, and green chemistry [2].

The Hidden Instability of Aqueous Metathesis: Why Not All Water-Soluble Catalysts Are Created Equal


The assumption that any 'water-soluble' ruthenium catalyst can be interchanged for aqueous metathesis is fundamentally flawed. Recent mechanistic studies using AquaMet (AM) reveal that in pH-neutral, salt-free water—conditions typical for bioorthogonal applications—the catalyst rapidly undergoes ligand substitution to form metathesis-inactive hydroxide species, with only trace amounts of the active catalyst present [1]. This speciation behavior is profoundly sensitive to halide concentration and identity [2]. Therefore, the performance of a given catalyst is not just a function of its 'on-paper' activity but is governed by its complex speciation and decomposition kinetics in the specific aqueous environment. Choosing a generic analog without understanding this environmental sensitivity can lead to irreproducible results or complete reaction failure.

AquaMet Head-to-Head: A Quantitative, Comparator-Driven Analysis for Scientific Selection


Halide-Dependent Activity and Stability in Aqueous Ring-Closing Metathesis

A direct comparative study of halide-substituted GHII-type catalysts (based on the AquaMet scaffold) reveals a clear, quantifiable trade-off between activity and stability [1]. Against the dibromido and diiodido analogs, the parent dichlorido complex (AquaMet) exhibited intermediate properties in both categories. In aqueous ring-closing metathesis of N,N-diallyltosylamide, the activity order was dibromido > dichlorido (AquaMet) > diiodido. Conversely, the robustness against decomposition in aqueous buffer followed the reverse order: diiodido > dichlorido (AquaMet) > dibromido [1].

Aqueous Metathesis Ring-Closing Metathesis (RCM) Halide Effect Catalyst Stability

Kinetic Comparison of Nitrate-Exchanged AquaMet Reveals a Faster-Initiating Congener

Anion exchange of AquaMet's chloride ligands for nitrates yields a distinct catalyst with significantly altered initiation and propagation kinetics under aqueous and biological conditions [1]. Kinetic studies on the ring-closing metathesis of a diallyl substrate showed that the nitrate-containing catalyst initiates faster and performs catalysis at a much faster rate than the parent AquaMet complex, while the rate of catalyst deactivation was similar [1]. This results in higher yields of the ring-closed product compared to AquaMet alone [1].

Kinetic Protection Bioorthogonal Chemistry Anion Exchange Catalyst Speciation

pH and Halide Concentration Dictate AquaMet's Active Speciation in Water

Detailed speciation studies reveal that the dominant species of AquaMet in water is highly dependent on pH and chloride concentration [1]. Under pH-neutral, salt-free conditions commonly used in synthetic applications, only trace amounts of the active catalyst are present; instead, metathesis-inactive hydroxide species dominate [1]. In contrast, raising the NaCl concentration to 1 M suppresses deprotonation events below pH 8, stabilizing AquaMet as the dominant solution species at neutral pH [1].

Catalyst Speciation Aqueous Stability Bioorthogonal Catalysis Potentiometry

AquaMet Heterogenization on Mesoporous Silica Enables Reusability

While AquaMet is a homogeneous catalyst, its quaternary ammonium tag enables facile immobilization onto mesoporous silica supports like SBA-15 [1]. This heterogenized form, 'Aquamet SiPr', retains activity and selectivity comparable to its homogeneous counterpart but gains the advantage of reusability [1].

Heterogeneous Catalysis Supported Catalysts Green Chemistry SBA-15

Optimal Use Cases for AquaMet: Translating Differentiated Performance into Impactful Science


Green Solvent and Aqueous-Phase Organic Synthesis

AquaMet is the catalyst of choice for performing olefin metathesis in water or green solvents like ethyl lactate [1]. Its high water solubility [2] and proven stability in chloride-rich aqueous media [3] directly address the limitations of traditional catalysts that are insoluble or rapidly decompose in these sustainable environments. This enables the development of cleaner, more atom-economical synthetic routes for pharmaceutical intermediates and fine chemicals.

Foundational Catalyst for Bioorthogonal and Chemical Biology Studies

Given its status as the 'dominant ruthenium catalyst used for aqueous metathesis' [4], AquaMet serves as the essential benchmark for developing new bioorthogonal methodologies. A researcher's ability to understand and manipulate its speciation behavior—as quantified in recent JACS studies [3]—is crucial for achieving reproducible in-cell or on-protein reactions. Its well-characterized activity and decomposition pathways [5][6] provide a predictable baseline for designing more stable or faster-initiating derivatives for specific biological applications.

Heterogeneous Flow Chemistry and Supported Catalyst Systems

The structural feature of a quaternary ammonium tag, unique to AquaMet among common metathesis catalysts, is not merely for solubility; it is a functional handle for immobilization [7]. This enables the creation of robust heterogeneous catalysts on mesoporous silica, which demonstrate comparable activity and selectivity to the homogeneous system for at least six consecutive runs [7]. This scenario is ideal for process chemists seeking to minimize ruthenium contamination in final products and reduce catalyst costs in continuous flow manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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